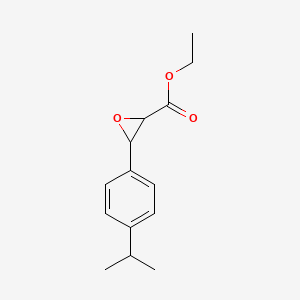

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate

Description

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₁₆H₂₀O₃ (inferred from structural analogs in and ). It features a p-isopropylphenyl substituent at the 3-position of the oxirane (epoxide) ring and an ethyl ester group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its epoxide moiety, which enables ring-opening reactions for functional group diversification .

Properties

CAS No. |

93805-69-7 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 3-(4-propan-2-ylphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C14H18O3/c1-4-16-14(15)13-12(17-13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 |

InChI Key |

ITNKSNPSUNGFLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide . The resulting intermediate undergoes an epoxidation reaction using an oxidizing agent like dimethyldioxirane to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like or are used.

Substitution: Nucleophiles such as , , or under basic or acidic conditions.

Major Products:

Diols: from oxidation.

Alcohols: from reduction.

Amino alcohols: or thioethers from substitution reactions.

Scientific Research Applications

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to target specific enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Epoxidation Efficiency : Yields vary significantly (30–52%) based on substituent electronic effects. Electron-deficient substrates (e.g., benzoyl derivatives) achieve higher yields due to stabilized transition states .

- Reagent Compatibility : NaOH/H₂O₂ systems are effective for epoxidizing α,β-unsaturated carbonyls, whereas aldol condensations require milder bases (e.g., NaOMe) .

Biological Activity

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is a compound of increasing interest in medicinal and organic chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an oxirane ring, which is known for its reactivity due to the strain in the three-membered ring. The presence of the isopropyl group on the phenyl ring contributes to its unique chemical properties, influencing both its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attack, leading to various substituted products that may exhibit different biological properties.

- Ring-Opening Reactions : The strained oxirane structure is susceptible to ring-opening reactions, which can produce active intermediates that interact with biological macromolecules.

- Carboxylate Ester Group : This group can participate in esterification and hydrolysis reactions, potentially influencing the compound's pharmacokinetics and bioavailability.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays have demonstrated effectiveness against Gram-positive bacteria, indicating potential as an antibacterial agent.

- Anti-inflammatory Effects : Research has shown that this compound may modulate inflammatory pathways. In animal models, it has been observed to reduce markers of inflammation, suggesting a potential role in treating inflammatory disorders.

- Cytotoxicity Studies : Cell viability assays indicate that this compound may possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the specific pathways involved.

Case Studies

A few notable case studies have been documented:

- Case Study 1 : In a study examining the antibacterial properties of this compound, researchers found a significant reduction in bacterial growth in treated cultures compared to controls. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

- Case Study 2 : An investigation into the anti-inflammatory effects revealed that administration of this compound in a murine model of arthritis resulted in decreased swelling and pain scores compared to untreated controls. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as Ethyl 3-(p-methylphenyl)oxirane-2-carboxylate and Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Ethyl 3-(p-methylphenyl)oxirane-2-carboxylate | Low | Moderate | Moderate |

| Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate | High | Low | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate, and how do substituents influence its reactivity?

- Methodological Answer : The compound is typically synthesized via epoxidation of α,β-unsaturated esters. For example, Corey’s method employs oxaziridines or peracids to generate the epoxide ring . Substituents like the p-isopropylphenyl group can sterically hinder epoxidation, requiring optimized reaction conditions (e.g., low-temperature catalysis). Evidence from analogous bromoallene oxides suggests that electron-withdrawing groups on the aromatic ring increase electrophilicity at the α-carbon, facilitating nucleophilic attack during epoxidation .

Q. How is the stereochemistry and purity of this compound validated in synthetic workflows?

- Methodological Answer : X-ray crystallography (using SHELX programs) is the gold standard for absolute stereochemical determination . For routine analysis, and NMR can resolve diastereomers by comparing coupling constants (e.g., for trans/cis epoxide protons). Polarimetric data (e.g., specific rotation) and chiral HPLC are used to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.